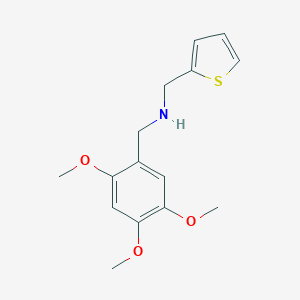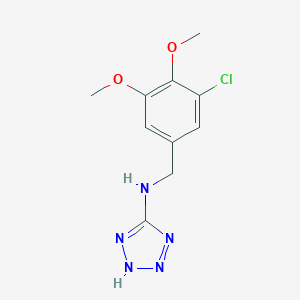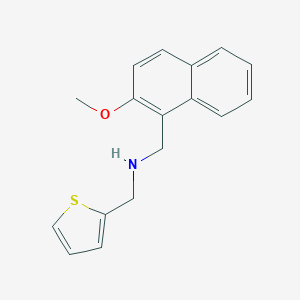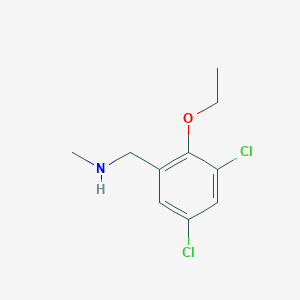![molecular formula C15H21N3O3 B249666 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid](/img/structure/B249666.png)
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid is a complex organic compound featuring a piperazine ring substituted with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety using nucleophilic substitution reactions.
Addition of the Pentanoic Acid Chain: The final step involves the addition of the pentanoic acid chain through acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors may be employed to ensure consistent production and scalability.
化学反応の分析
Types of Reactions
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and piperazine moieties allow the compound to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]hexanoic acid: Similar structure but with a hexanoic acid chain.
3-Methyl-5-oxo-5-[4-(pyridin-3-yl)piperazin-1-yl]pentanoic acid: Pyridine moiety attached at a different position.
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperidin-1-yl]pentanoic acid: Piperidine ring instead of piperazine.
Uniqueness
The uniqueness of 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C15H21N3O3 |
|---|---|
分子量 |
291.35 g/mol |
IUPAC名 |
3-methyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H21N3O3/c1-12(11-15(20)21)10-14(19)18-8-6-17(7-9-18)13-4-2-3-5-16-13/h2-5,12H,6-11H2,1H3,(H,20,21) |
InChIキー |
IBECMQHYHOGLLH-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
正規SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B249589.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![2-[2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
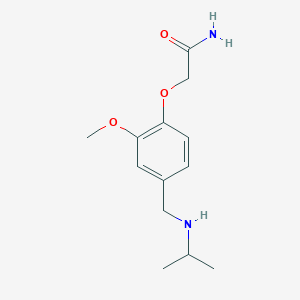
![({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B249597.png)
SULFANYL]ETHYL})AMINE](/img/structure/B249599.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)
